2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two tert-butyl groups and a dichloromethylidene group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with dichloromethylidene reagents under specific conditions. One common method involves the use of a Dean-Stark apparatus, where 2,6-di-tert-butylphenol is reacted with a suitable dichloromethylidene source in the presence of a solvent like toluene. The reaction mixture is heated under reflux, and piperidine is added as a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloromethylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexa-2,5-dien-1-one derivatives.
Scientific Research Applications
2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Known for its antioxidant properties.
2,6-Ditert-butyl-4-benzylidene-cyclohexa-2,5-dien-1-one: Used in organic synthesis as a precursor for various reactions.
Uniqueness
This structural feature allows for specific interactions and reactions that are not observed in similar compounds .
Properties
CAS No. |
34959-61-0 |
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Molecular Formula |
C15H20Cl2O |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H20Cl2O/c1-14(2,3)10-7-9(13(16)17)8-11(12(10)18)15(4,5)6/h7-8H,1-6H3 |
InChI Key |
QGSIDBJAWKEMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(Cl)Cl)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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